molecular formula C30H26N2O3 B4842118 N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide

N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide

Cat. No. B4842118
M. Wt: 462.5 g/mol
InChI Key: GWMLDJKMXKCRKD-NHFJDJAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide, also known as Compound 1, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various research fields. Compound 1 is a synthetic compound that belongs to the class of benzamides and is characterized by its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide 1 involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide 1 binds to the colchicine-binding site on tubulin and disrupts microtubule formation, leading to cell cycle arrest and apoptosis. Additionally, N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide 1 has been shown to inhibit the activity of several key enzymes involved in cancer cell metabolism, including hexokinase and lactate dehydrogenase.
Biochemical and Physiological Effects:
N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide 1 has been shown to have several biochemical and physiological effects in preclinical models. Studies have demonstrated that N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide 1 can induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth. Additionally, N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide 1 has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide 1 is its potent anti-cancer activity and its ability to induce apoptosis in cancer cells. Additionally, N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide 1 has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide 1 is its relatively complex synthesis method, which may limit its scalability for large-scale production.

Future Directions

For the research and development of N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide 1 include further investigation of its mechanism of action, evaluation of its efficacy in combination with other anti-cancer agents, and optimization of its synthesis method.

Scientific Research Applications

N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide 1 has been studied extensively for its potential applications in various research fields. One of the primary applications of N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide 1 is in the field of cancer research. Studies have shown that N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide 1 exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide 1 has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in preclinical models.

properties

IUPAC Name

N-benzyl-2-[[(E)-3-(4-methoxyphenyl)-2-phenylprop-2-enoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N2O3/c1-35-25-18-16-22(17-19-25)20-27(24-12-6-3-7-13-24)30(34)32-28-15-9-8-14-26(28)29(33)31-21-23-10-4-2-5-11-23/h2-20H,21H2,1H3,(H,31,33)(H,32,34)/b27-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMLDJKMXKCRKD-NHFJDJAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-[[(E)-3-(4-methoxyphenyl)-2-phenylprop-2-enoyl]amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide
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N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide
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N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide
Reactant of Route 4
N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide
Reactant of Route 5
N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide
Reactant of Route 6
N-benzyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.